Cas no 21193-80-6 (5-Bromotubercidin)

5-ブロモツベルシジンは、アデノシンアナログとして知られる生化学研究用化合物です。主にタンパク質キナーゼや核酸代謝の研究において重要な役割を果たします。その構造中のブロモ基が特異的な分子間相互作用を可能にし、酵素阻害剤として高い選択性を示します。細胞内での安定性に優れ、低濃度でも効果的な生物活性を発揮するため、シグナル伝達経路の解析や抗がん剤開発の基礎研究に有用です。特にATP結合ドメインを標的とした研究において、その構造的特徴から精密なメカニズム解析が可能となります。

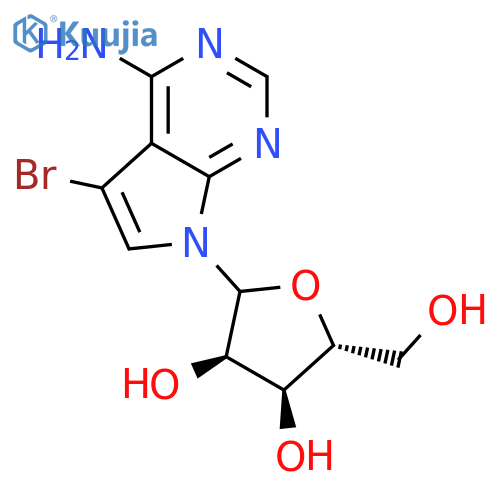

5-Bromotubercidin structure

商品名:5-Bromotubercidin

CAS番号:21193-80-6

MF:C11H13BrN4O4

メガワット:345.149321317673

MDL:MFCD22124434

CID:911299

PubChem ID:97186

5-Bromotubercidin 化学的及び物理的性質

名前と識別子

-

- Tubercidin, 5-bromo-

- 5-Bromotubercidin

- Bromotubercidin

- (2R,3R,4R,5R)-2-(4-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetra-hydrofuran-3,4-diol

- 4-Amino-5-bromo-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine

- NSC 103802

- (2R,3R,4S,5R)-2-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

- (2R,3R,4S,5R)-2-{4-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-(hydroxymethyl)oxolane-3,4-diol

- AKOS030228349

- 5-Bromo-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine; 5-Bromotubercidin; Bromotubercidin; NSC 103802;

- (2R,3R,4S,5R)-2-(4-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-tetrahydrofuran-3,4-diol

- 2-(4-Amino-5-bromo-pyrrolo[2,3-d]pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol

- 5-Bromo-7-ss-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- 21193-80-6

- 2-(4-Amino-5-bromo-pyrrolo[2,3-d]pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol (Br-Tub)

- MFCD22124434

- 5-bromo-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine

- NSC103802

- SCHEMBL2786440

- (2R,3R,4S,5R)-2-(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

- 5-Bromo-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- 5-?Bromotubercidin

- (2R,3R,4S,5R)-2-{4-AMINO-5-BROMOPYRROLO[2,3-D]PYRIMIDIN-7-YL}-5-(HYDROXYMETHYL)OXOLANE-3,4-DIOL

- 5-Bromotubericidin

- CHEMBL62099

- AS-77775

- 2-(4-Amino-5-bromo-pyrrolo[2,3-d]pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol(5-Bromotubercidin)

- BDBM50000300

- Bromotubercidin; NSC 103802; AC1L6FWL; AC1Q26L1; AR-1G7497;(2R,3R,4S,5R)-2-(4-amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-tetrahydrofuran-3,4-diol

- CS-0188232

- 7H-Pyrrolo(2,3-d)pyrimidin-4-amine, 5-bromo-7-beta-D-ribofuranosyl-

- (2R,3R,4S,5R)-2-(4-amino-5-bromo-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

- A11501

- (2R,3R,4S,5R)-2-(4-Amino-5-bromo-pyrrolo[2,3-d]pyrimidin-7-yl)-5-hydroxymethyl-tetrahydro-furan-3,4-diol

-

- MDL: MFCD22124434

- インチ: InChI=1S/C11H13BrN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15)/t5-,7-,8-,11-/m1/s1

- InChIKey: ZWTPRQXZXQEKFT-IOSLPCCCSA-N

- ほほえんだ: c1c(c2c(ncnc2n1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)Br

計算された属性

- せいみつぶんしりょう: 344.01200

- どういたいしつりょう: 344.01202g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 7

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 365

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 127Ų

- 疎水性パラメータ計算基準値(XlogP): -0.7

じっけんとくせい

- 密度みつど: 2.26±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 232 ºC (methanol )

- ふってん: 686.9±55.0 °C at 760 mmHg

- フラッシュポイント: 369.3±31.5 °C

- ようかいど: 微溶性(1.5 g/l)(25ºC)、

- PSA: 126.65000

- LogP: -0.03130

- じょうきあつ: 0.0±2.2 mmHg at 25°C

5-Bromotubercidin セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-Bromotubercidin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B702600-1mg |

5-Bromotubercidin |

21193-80-6 | 1mg |

$ 65.00 | 2023-09-08 | ||

| Ambeed | A548333-250mg |

(2R,3R,4S,5R)-2-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |

21193-80-6 | 97% | 250mg |

$92.0 | 2025-02-24 | |

| eNovation Chemicals LLC | D481140-100mg |

5-broMo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine |

21193-80-6 | 97% | 100mg |

$595 | 2024-05-24 | |

| 1PlusChem | 1P0034OY-250mg |

5-Bromo-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

21193-80-6 | 97% | 250mg |

$209.00 | 2023-12-19 | |

| abcr | AB494677-250mg |

5-Bromo-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine; . |

21193-80-6 | 250mg |

€201.10 | 2024-04-18 | ||

| abcr | AB494677-1g |

5-Bromo-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine; . |

21193-80-6 | 1g |

€354.60 | 2024-04-18 | ||

| A2B Chem LLC | AB45250-250mg |

(2R,3R,4S,5R)-2-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |

21193-80-6 | 97% | 250mg |

$71.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y0990753-1g |

5-bromo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

21193-80-6 | 95% | 1g |

$320 | 2025-02-24 | |

| eNovation Chemicals LLC | D481140-100mg |

5-broMo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine |

21193-80-6 | 97% | 100mg |

$595 | 2025-02-25 | |

| Chemenu | CM288013-250mg |

(2R,3R,4S,5R)-2-(4-Amino-5-bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |

21193-80-6 | 97% | 250mg |

$*** | 2023-03-29 |

5-Bromotubercidin 関連文献

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

21193-80-6 (5-Bromotubercidin) 関連製品

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:21193-80-6)5-Bromotubercidin

清らかである:99%

はかる:1g

価格 ($):184.0